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Core Science & Biosynthesis

Foundational

Crystal Structure and Stereochemistry of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol: A Comprehensive Technical Guide

Executive Summary The compound (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol (CAS: 308141-44-8) represents a critical chiral building block in modern synthetic organic chemistry[1]. Featuring a 3,6-dihydro-2H-pyran core w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol (CAS: 308141-44-8) represents a critical chiral building block in modern synthetic organic chemistry[1]. Featuring a 3,6-dihydro-2H-pyran core with a fully substituted C2 stereocenter, this molecule serves as a fundamental precursor for complex spiroketals, macrolides, and bioactive tetramic acid derivatives[2]. For drug development professionals and structural chemists, understanding the stereochemical architecture, conformational dynamics, and crystallographic properties of this scaffold is paramount for designing target-oriented, stereoselective syntheses[3].

Stereochemical Architecture & Conformational Dynamics

The 3,6-dihydro-2H-pyran ring inherently adopts a half-chair conformation to minimize the angle strain imposed by the C4-C5 endocyclic double bond. At the C2 position, the presence of both a methyl group and a hydroxymethyl group creates a complex stereoelectronic environment.

Causality of Conformational Preferences: The conformational equilibrium of this molecule is dictated by two competing forces:

  • Steric Clash (1,3-Diaxial Interactions): The bulkier hydroxymethyl group naturally prefers the pseudo-equatorial position to avoid severe 1,3-diaxial steric interactions with the axial protons at C4 and C6.

  • The Anomeric Effect: The endocyclic oxygen atom possesses lone pairs that can favorably overlap with the antibonding orbital ( σ∗ ) of the exocyclic C2-O bond, but only if the hydroxymethyl group adopts a pseudo-axial orientation.

In the specific case of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, the steric penalty of placing the hydroxymethyl group in the pseudo-axial position generally outweighs the anomeric stabilization. This causality leads to a predominant conformation where the methyl group is pseudo-axial and the hydroxymethyl group is pseudo-equatorial. This dynamic is crucial when predicting the stereochemical outcome of downstream functionalizations (e.g., epoxidations or dihydroxylations of the alkene), as the pseudo-equatorial bulk shields one face of the ring[4].

ConformationalDynamics A Half-Chair Conformer A (Hydroxymethyl Pseudo-Axial) B Half-Chair Conformer B (Hydroxymethyl Pseudo-Equatorial) A->B Ring Inversion (Fast at RT) C Anomeric Effect Stabilization (n_O -> sigma*_C-O) C->A Favors D Steric Clash (1,3-Diaxial Interactions) D->B Destabilizes if bulky

Conformational equilibrium of the dihydropyran ring influenced by stereoelectronic effects.

Crystallographic Analysis & X-Ray Diffraction Protocols

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the absolute configuration of the C2 stereocenter in pyran derivatives[2]. The presence of the primary hydroxyl group facilitates intermolecular hydrogen bonding, which rigidifies the crystal lattice and promotes the formation of high-quality single crystals suitable for diffraction.

Self-Validating Protocol for SCXRD: To ensure trustworthiness and high-resolution data, the crystallographic workflow must be a self-validating system. By collecting data at cryogenic temperatures (100 K), thermal atomic displacement parameters are minimized, allowing for precise localization of the hydroxyl proton. Furthermore, the explicit choice of Copper (Cu K α ) radiation over Molybdenum maximizes the anomalous scattering signal from the oxygen atoms, which is strictly required to calculate a reliable Flack parameter for absolute stereochemistry determination in light-atom structures[2].

Step-by-Step Methodology: Single-Crystal Growth and SCXRD Analysis
  • Solvent Selection: Dissolve 10 mg of enantiopure (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol in 0.5 mL of a moderately polar solvent capable of hydrogen bonding (e.g., ethyl acetate).

  • Vapor Diffusion: Place the open vial inside a larger, sealed chamber containing a non-polar antisolvent (e.g., hexanes). Allow vapor diffusion to proceed undisturbed at 4 °C for 3–5 days to ensure slow, highly ordered nucleation.

  • Crystal Harvesting: Under a polarized light microscope, select a single, block-shaped crystal demonstrating uniform extinction. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Rapidly plunge the mounted crystal into the 100 K nitrogen gas stream of the diffractometer cryostat. This vitrifies the oil and prevents ice formation, preserving the structural integrity of the lattice.

  • Data Collection: Irradiate the crystal using Cu K α radiation ( λ=1.54184 Å) to maximize anomalous dispersion effects.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validate the absolute configuration by ensuring the Flack parameter is near 0.00 with a standard uncertainty <0.10 .

XRayProtocol X1 1. Crystal Growth (Vapor Diffusion) X2 2. Crystal Selection (Polarized Light) X1->X2 X3 3. X-Ray Diffraction (Cu K-alpha, 100 K) X2->X3 X4 4. Structure Solution (SHELXT Direct Methods) X3->X4 X5 5. Refinement & Flack Parameter Analysis X4->X5

Self-validating X-ray crystallography protocol for determining absolute stereochemistry.

Synthetic Methodologies & Stereoselective Workflows

The stereoselective construction of the 2,2-disubstituted dihydropyran core is typically achieved via a Lewis acid-catalyzed Hetero-Diels-Alder (HDA) cycloaddition or via ring-closing metathesis (RCM) of a diene precursor[3]. The HDA approach is highly convergent, utilizing an unactivated diene and a highly reactive carbonyl compound.

Step-by-Step Methodology: Hetero-Diels-Alder Synthesis
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the functionalized diene (1.0 equiv) and hydroxyacetone derivative (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress non-specific background reactions and maximize facial selectivity during the cycloaddition.

  • Catalysis: Dropwise add a chiral Lewis acid catalyst (e.g., 10 mol% of a Ti(IV)-BINOL complex). Causality: The Lewis acid coordinates to the carbonyl oxygen, significantly lowering the LUMO energy of the dienophile and pre-organizing the transition state for stereocontrol.

  • Cycloaddition: Stir the mixture for 12 hours at -78 °C. The reaction proceeds via an endo-transition state, dictated by secondary orbital interactions.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the Lewis acid. Extract with DCM, dry over MgSO 4​ , and purify via silica gel flash chromatography to isolate the pure dihydropyran core.

SynthesisWorkflow S1 1. Diene + Aldehyde Preparation S2 2. Lewis Acid Catalysis (e.g., TiCl4 or BF3-OEt2) S1->S2 S3 3. Hetero-Diels-Alder Cycloaddition S2->S3 S4 4. Deprotection & Purification S3->S4 S5 5. (2-methyl-3,6-dihydro- 2H-pyran-2-yl)methanol S4->S5

Step-by-step synthetic workflow for the stereoselective construction of the dihydropyran core.

Quantitative Data Summaries

To facilitate rapid comparison and validation for researchers, the expected quantitative parameters for the dihydropyran scaffold are summarized below.

Table 1: Representative Crystallographic Parameters for Dihydropyran Derivatives [2]

ParameterValue / Description
Crystal System Orthorhombic / Monoclinic
Space Group P21​21​21​ or P21​ (Chiral)
Temperature 100(2) K
Radiation Cu K α ( λ=1.54184 Å)
Hydrogen Bonding Intermolecular (O-H O)
Flack Parameter ∼0.03(4) (Confirms absolute stereochemistry)

Table 2: Key 1 H NMR Chemical Shifts (CDCl 3​ , 400 MHz) [4]

Proton PositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)
C4-H (Alkene) 5.80 - 5.95Multiplet
C5-H (Alkene) 5.75 - 5.85Multiplet
C6-H 2​ (Allylic) 4.30 - 4.50Multiplet
C2-CH 2​ OH 3.50 - 3.70AB Quartet, J≈11.0
C2-CH 3​ 1.20 - 1.35Singlet

References

  • Title: (2-methyl-3,6-dihydro-2H-pyran-2-yl)
  • Source: acs.
  • Source: nih.
  • Source: acs.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol

Introduction (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, a heterocyclic alcohol with the molecular formula C7H12O2, represents a class of organic molecules with significant potential in synthetic chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, a heterocyclic alcohol with the molecular formula C7H12O2, represents a class of organic molecules with significant potential in synthetic chemistry and drug development.[1] Its structure, featuring a dihydropyran ring and a primary alcohol, suggests its utility as a versatile building block and intermediate. The precise elucidation of its physical properties is a critical prerequisite for its application in research and development, informing reaction conditions, purification strategies, and formulation development.

Predicted and Analogous Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its practical application. While experimental data for (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is sparse, we can infer likely characteristics from its isomers and other related dihydropyran derivatives.

PropertyPredicted/Analogous ValueSignificance in Research & Development
Boiling Point Likely >150 °C at atmospheric pressure; requires vacuum distillation. An isomer, 3,4-Dihydro-2H-pyran-2-methanol, has a boiling point of 92-93 °C at 25 mmHg.[2]Dictates purification methods (distillation), reaction temperature limits, and volatility. Essential for process scale-up.
Density Expected to be slightly greater than water (~1.0 - 1.1 g/mL). 3,4-Dihydro-2H-pyran-2-methanol has a density of 1.101 g/mL at 25 °C.[2]Crucial for formulation, reaction stoichiometry calculations (when measuring by volume), and solvent selection.
Refractive Index Estimated to be in the range of 1.47 - 1.48 at 20 °C. The isomer 3,4-Dihydro-2H-pyran-2-methanol has a refractive index of 1.478 at 20 °C.[2]A rapid and non-destructive method for assessing purity and confirming identity.
Solubility Expected to have moderate solubility in water and good solubility in common organic solvents (e.g., ethanol, methanol, dichloromethane).Informs solvent selection for reactions, extractions, and chromatographic purification.
Molecular Weight 128.17 g/mol (calculated)A fundamental property used in all stoichiometric calculations.

Experimental Determination of Physical Properties

The following section details the step-by-step protocols for the accurate determination of the key physical properties of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol.

Boiling Point Determination via Vacuum Distillation

Given the predicted high boiling point, atmospheric distillation may lead to decomposition. Therefore, vacuum distillation is the method of choice.

Rationale: Lowering the pressure above a liquid reduces its boiling point. This allows for distillation at a lower temperature, preventing thermal degradation of the compound.

Experimental Workflow:

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_validation Data Validation A Assemble distillation apparatus: - Round-bottom flask - Claisen adapter - Thermometer - Condenser - Receiving flask B Connect to vacuum source with a manometer A->B C Add boiling chips and sample to the flask B->C D Slowly reduce pressure to the desired level C->D E Gently heat the flask D->E F Record temperature and pressure when a steady distillation rate is achieved E->F G Repeat measurement at a different pressure to ensure consistency F->G H Use a nomograph to correct the boiling point to atmospheric pressure G->H

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Step-by-Step Protocol:

  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus using a round-bottom flask, a Claisen adapter to hold a thermometer and a capillary for ebullition, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Add the (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol sample to the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • System Sealing: Ensure all joints are properly sealed with appropriate grease to maintain a vacuum.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a manometer in the line to monitor the pressure. Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Begin to gently heat the distillation flask using a heating mantle.

  • Data Collection: As the liquid begins to boil and the vapor condenses, record the temperature at which a steady stream of distillate is collected. Simultaneously, record the pressure from the manometer. This is the boiling point at that specific pressure.

  • Validation: To ensure accuracy, the measurement can be repeated at a different pressure. The results can be correlated using a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure.

Density Determination

Rationale: Density is a fundamental physical property that relates a substance's mass to its volume. A pycnometer is used for precise measurements.

Step-by-Step Protocol:

  • Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer. Fill it with deionized water of a known temperature and weigh it again. The difference in mass allows for the precise calculation of the pycnometer's volume.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol sample, ensuring no air bubbles are present.

  • Weighing: Weigh the pycnometer containing the sample.

  • Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

Rationale: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is a quick and reliable indicator of purity.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a refractometer using a standard of known refractive index, such as distilled water.

  • Sample Application: Place a few drops of the (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C or 25 °C).

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to the comprehensive characterization of a novel compound.

  • Infrared (IR) Spectroscopy: Expected to show a strong, broad absorption around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1050-1150 cm⁻¹ for the C-O stretch of the ether and alcohol.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, confirming the presence of the methyl group, the dihydropyran ring protons, and the hydroxymethyl group.

  • Mass Spectrometry (MS): Will determine the molecular weight and provide information about the fragmentation pattern, which can be used to further confirm the structure.

Safety and Handling

Based on hazard classifications for similar compounds, (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol should be handled with care.[4] It is predicted to be a flammable liquid and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The thorough physicochemical characterization of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is a critical step in unlocking its potential for synthetic and medicinal chemistry. While direct experimental data is currently limited, the established protocols outlined in this guide provide a robust framework for researchers to accurately determine its boiling point, density, refractive index, and other essential properties. By combining these experimental methodologies with spectroscopic analysis, scientists can confidently utilize this promising molecule in their research endeavors.

References

  • NextSDS. (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol - Chemical Substance Information. [Link]

  • Cheméo. Chemical Properties of Oxirane, 2,3-dimethyl-, cis- (CAS 1758-33-4). [Link]

  • PubChemLite. (2-methyl-3,6-dihydro-2h-pyran-2-yl)methanol (C7H12O2). [Link]

  • PubChem. 3,4-dihydro-2H-pyran-2-methanol | C6H10O2 | CID 95559. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol

Abstract (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is a heterocyclic compound with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, which combines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is a heterocyclic compound with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, which combines a dihydropyran ring, a primary alcohol, and a quaternary center, presents a unique analytical challenge. A thorough spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide provides a comprehensive framework for the structural elucidation of this molecule using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As there is limited published experimental data for this specific compound[1], this document leverages foundational spectroscopic principles and data from structurally analogous compounds to present an expert-predicted analysis. We will detail not only the expected spectral data but also the causality behind the experimental choices and interpretation strategies, reflecting field-proven laboratory insights.

Molecular Structure & Analytical Strategy

A robust analytical strategy begins with a thorough understanding of the molecule's key structural features. The structure of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol dictates the signals we expect to observe with each spectroscopic technique.

Key Structural Features:

  • Dihydropyran Ring: A six-membered heterocyclic ether containing one carbon-carbon double bond.

  • Quaternary Carbon (C2): A stereocenter bonded to the ring oxygen, a methyl group, a hydroxymethyl group, and a methylene group (C3). This lack of an attached proton has significant implications for NMR.

  • Primary Alcohol (-CH₂OH): A key functional group that will produce characteristic signals in both IR and NMR spectroscopy and influence fragmentation in mass spectrometry.

  • Alkene Moiety (C5=C6): The double bond introduces rigidity and provides unique signals in NMR and IR.

  • Chirality: The presence of a stereocenter at C2 implies that adjacent methylene protons (at C3 and the hydroxymethyl group) are diastereotopic, which is expected to result in more complex NMR spectra.

Our analytical workflow is designed to leverage the strengths of multiple spectroscopic techniques for unambiguous structural confirmation.

cluster_0 Overall Spectroscopic Workflow Sample (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol Sample Analysis Spectroscopic Analysis Sample->Analysis NMR ¹H & ¹³C NMR (Connectivity & Carbon Framework) Analysis->NMR IR FTIR (Functional Groups) Analysis->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Analysis->MS Interpretation Data Integration & Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation a Structure of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol

Caption: Molecular structure for NMR assignment reference.

Infrared (IR) Spectroscopy

4.1. Expertise & Rationale

Infrared spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule. The principle relies on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For our target compound, IR is ideal for confirming the presence of the alcohol (O-H) and ether (C-O) groups, as well as the alkene (C=C) moiety. We recommend the Attenuated Total Reflectance (ATR) technique, as it requires minimal sample preparation and is suitable for liquid samples. [2] 4.2. Experimental Protocol: ATR-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ is standard practice to obtain a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe.

4.3. Predicted Spectrum & Interpretation

The IR spectrum provides a molecular "fingerprint" based on its functional groups.

Table 3: Predicted Key IR Absorption Bands

Predicted Wavenumber (cm⁻¹)Vibration TypeExpected IntensityFunctional Group
3600 - 3200O-H StretchStrong, BroadAlcohol
3100 - 3010C-H Stretch (sp²)MediumAlkene
2960 - 2850C-H Stretch (sp³)StrongAlkane
1680 - 1640C=C StretchMediumAlkene
1250 - 1050C-O StretchStrong, ComplexEther and Alcohol

Mass Spectrometry (MS)

5.1. Expertise & Rationale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It also provides invaluable structural information through the analysis of fragmentation patterns. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion [M+H]⁺.

5.2. Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., Quadrupole or Time-of-Flight) will be scanned over a relevant m/z range (e.g., 50-500 amu).

5.3. Predicted Spectrum & Interpretation

The molecular formula C₇H₁₂O₂ corresponds to a monoisotopic mass of 128.0837 Da. [1] Table 4: Predicted m/z Peaks in ESI-MS (Positive Mode)

Predicted m/zIon/FragmentSignificance
151.07[M+Na]⁺Sodium adduct; confirms molecular weight.
129.09[M+H]⁺Protonated molecular ion; confirms molecular weight.
111.08[M+H - H₂O]⁺Loss of water from the alcohol group, a common fragmentation pathway for alcohols.
97.08[M+H - CH₂OH]⁺Loss of the hydroxymethyl group via cleavage of the C-C bond.

Conclusion

The comprehensive spectroscopic characterization of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol relies on the synergistic application of NMR, IR, and MS. The predicted data provides a clear analytical fingerprint: a ¹H NMR spectrum showing characteristic olefinic, alcohol, and diastereotopic proton signals; a ¹³C NMR spectrum confirming all seven carbon environments including the key quaternary carbon; an IR spectrum with strong O-H and C-O stretching bands; and a mass spectrum confirming the molecular weight of 128.0837 Da. This integrated approach, grounded in established scientific principles, provides a robust and trustworthy method for the unambiguous identification and structural elucidation of this important synthetic intermediate.

References

  • MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Available at: [Link]

  • PubChem. * (2-methyl-3,6-dihydro-2h-pyran-2-yl)methanol*. Available at: [Link]

  • PubChem. 3,4-dihydro-2H-pyran-2-methanol. Available at: [Link]

  • NextSDS. (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol. Available at: [Link]

  • NIST. 2H-Pyran-2-methanol, tetrahydro-. Available at: [Link]

  • NIST. 2H-Pyran, tetrahydro-2-methyl-. Available at: [Link]

  • Semantic Scholar. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Available at: [Link]

  • HETEROCYCLES. (2015). Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. Available at: [Link]

  • OSTI.GOV. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. Available at: [Link]

  • Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Available at: [Link]

  • KoreaScience. (2001). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. PartⅡ. Available at: [Link]

  • Okayama University. 演習問題解解答1 - H NMR δ. Available at: [Link]

  • SpectraBase. 2,2-DIHYDROXYMETHYL-6-METHYLTETRAHYDROPYRAN - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • mzCloud. (2015). Tetrahydropyran 2 methanol. Available at: [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

  • PubChem. 2-Methyl-6-oxo-3,6-dihydro-2H-pyran-3-yl hexopyranoside. Available at: [Link]

  • ResearchGate. The calculated IR spectrum of the methanol monomer and dimer (pink.... Available at: [Link]

  • ResearchGate. Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... Available at: [Link]

  • NASA. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an. Available at: [Link]

Sources

Exploratory

In vitro toxicity and safety data for (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol

[label="Exposure to\n(2-methyl- Cellular stress and inflammatory cascade induced by pyran-derivative exposure. Self-Validating Experimental Protocols The following methodologies are designed as self-validating systems.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Exposure to\n(2-methyl-

Cellular stress and inflammatory cascade induced by pyran-derivative exposure.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By strictly incorporating positive and negative controls with predefined acceptance criteria, every assay run internally verifies its own accuracy.

Protocol A: In Vitro Skin Irritation Assay (OECD TG 439)

Purpose: To evaluate the H315 classification. Causality: We utilize the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay because it measures mitochondrial succinate dehydrogenase activity. A drop in formazan production directly links the compound's structural membrane damage to cellular metabolic collapse[1].

Step-by-Step Methodology:

  • Tissue Equilibration: Pre-incubate 3D RhE tissues (e.g., EpiDerm™) in a 37°C, 5% CO₂ incubator for 18 hours to release transit-induced stress and restore baseline metabolism.

  • Dosing: Apply 30 µL of neat (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol directly to the apical surface of the tissues (n=3).

  • Internal Validation (Controls): Concurrently dose tissues with DPBS (Negative Control) and 5% SDS (Positive Control). Acceptance Criteria: The assay is only valid if Negative Control OD > 1.0 and Positive Control viability is ≤ 20%.

  • Exposure: Incubate for exactly 60 minutes at 37°C.

  • Washing: Thoroughly rinse tissues with DPBS. Causality: This mimics a realistic in vivo splash scenario and prevents continuous, artifactual chemical burns during the recovery phase.

  • Post-Incubation: Transfer tissues to fresh media and incubate for 42 hours to allow for delayed toxicity expression or cellular recovery.

  • MTT Conversion: Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Extract the precipitated blue formazan using isopropanol for 2 hours at room temperature.

  • Quantification: Measure absorbance at 570 nm. If mean tissue viability is ≤ 50% relative to the negative control, the compound is confirmed as a Category 2 Skin Irritant.

Protocol B: In Vitro Eye Irritation Assay (OECD TG 492)

Purpose: To evaluate the H319 classification. Causality: The cornea is highly susceptible to lipophilic solvents. This assay measures the depth of injury through the epithelial layers[2].

Step-by-Step Methodology:

  • Preparation: Equilibrate RhCE tissues overnight at 37°C.

  • Dosing: Apply 50 µL of the test compound to the apical surface (n=2).

  • Controls: Use ultrapure water (Negative Control) and neat Methyl Acetate (Positive Control).

  • Exposure: Incubate for 30 minutes at 37°C.

  • Recovery & Assessment: Rinse thoroughly with DPBS, incubate for 2 hours in fresh media, and perform the MTT assay.

  • Interpretation: Viability ≤ 60% confirms the compound induces reversible or irreversible eye irritation/damage[2].

Protocol C: Functional Neurotoxicity Screening (Modeling STOT SE 3 / H336)

Purpose: To establish a mechanistic basis for the H336 (drowsiness/dizziness) hazard. Causality: Standard cytotoxicity assays only measure irreversible cell death. H336 represents transient functional suppression. Therefore, we use Microelectrode Arrays (MEA) to detect reversible suppression of neuronal firing without immediate cell death[3].

Step-by-Step Methodology:

  • Cell Culture: Seed human iPSC-derived neurons onto 48-well MEA plates. Culture for 21 days until mature, synchronized network bursting is established.

  • Baseline Recording: Record the spontaneous Mean Firing Rate (MFR) for 30 minutes to establish a well-specific baseline.

  • Treatment: Apply the compound in a concentration-response format (1 µM to 10 mM). Use 0.1% DMSO as the vehicle control.

  • Functional Recording: Record MFR for 60 minutes post-exposure. A statistically significant, dose-dependent reduction in MFR indicates acute neuro-suppression (correlating with drowsiness/dizziness).

  • Cytotoxicity Counter-Screen: At 24 hours post-exposure, perform a resazurin reduction assay. If MFR is suppressed at concentrations where resazurin viability remains >80%, the compound is a specific functional depressant rather than a general cytotoxin.

References

  • (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol - Chemical Substance Information Source: NextSDS URL:[Link]

  • Skin irritation: OECD TG 439 Source: SenzaGen URL:[Link]

  • Regulatory Eye Irritation Test OECD TG 492 Source: XCellR8 URL:[Link]

  • Feasibility Assessment of Micro-Electrode Chip Assay as a Method of Detecting Neurotoxicity in vitro Source: Frontiers URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol in total synthesis of macrolides

Application Notes & Protocols Topic: Strategic Application of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol in the Convergent Total Synthesis of Complex Macrolides Audience: Researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Strategic Application of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol in the Convergent Total Synthesis of Complex Macrolides

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

Executive Summary

The quest for efficient and stereocontrolled routes to complex natural products is a central theme in modern organic synthesis. Macrolides, with their vast structural diversity and significant biological activities, represent a formidable challenge and a rich area of investigation. This guide details the strategic application of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, a versatile C6 chiral building block, in the total synthesis of macrolides. We will move beyond a simple recitation of facts to provide a deeper understanding of the causality behind its use, focusing on its role in the synthesis of the macrolide antibiotic Ionomycin . Through detailed protocols, mechanistic insights, and strategic discussions, this document serves as a practical guide for researchers aiming to leverage this valuable synthon in their own synthetic endeavors.

The Strategic Value of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol

(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, often derived from a class of compounds known as exo-glycals, is not merely a passive fragment. Its value lies in a combination of pre-installed stereochemistry and latent functionality, which allows for its strategic deployment in convergent synthetic plans.

  • Chiral Pool Origin: This building block is frequently prepared from readily available carbohydrates, embedding a rich stereochemical heritage into its structure. This avoids the need for lengthy de novo asymmetric syntheses.

  • Conformational Rigidity: The pyran ring system provides a degree of conformational rigidity, which can be exploited to direct the stereochemical outcome of reactions on appended side chains.

  • Latent Functionality: The endocyclic double bond is a versatile functional handle. It can be dihydroxylated, epoxidized, or cleaved to reveal further functionality, allowing for a stepwise elaboration of complexity. This latent carbonyl group is particularly crucial for subsequent fragment couplings or macrocyclization steps.

The workflow for utilizing this building block typically follows a convergent strategy, where the pyran moiety constitutes a key subunit that is later coupled with other complex fragments.

G cluster_0 Phase 1: Building Block Synthesis & Elaboration cluster_1 Phase 2: Convergent Fragment Coupling cluster_2 Phase 3: Macrolactonization & Final Steps A Chiral Pool Precursor (e.g., Tri-O-acetyl-D-glucal) B (2R,6S)-2-(hydroxymethyl)-6- methyl-3,6-dihydro-2H-pyran (Target Building Block) A->B Multi-step Synthesis C Functional Group Interconversion (e.g., Oxidation to Aldehyde) B->C Elaboration D Elaborated Pyran Fragment F Coupled Intermediate D->F E Second Key Fragment (e.g., Polyketide Chain) E->F Key C-C Bond Formation (e.g., Aldol, Wittig) G Linear Precursor F->G Deprotection & Functionalization H Macrolide Core G->H Macrolactonization I Final Product (e.g., Ionomycin) H->I Post-cyclization modifications

Caption: Convergent synthesis workflow using the pyran building block.

Case Study: Total Synthesis of Ionomycin

The total synthesis of the calcium ionophore Ionomycin is a landmark achievement that elegantly demonstrates the power of the (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol building block. The research led by the Evans group utilized a highly convergent approach where the pyran unit formed the central C11-C21 fragment of the natural product.

Synthesis of the Key Pyran Aldehyde Fragment

The journey begins with the synthesis of the key pyran building block, which is then oxidized to the corresponding aldehyde for coupling. The synthesis starts from the readily available carbohydrate derivative, tri-O-acetyl-D-glucal.

Protocol 1: Synthesis of (2R,6S)-2-(hydroxymethyl)-6-methyl-3,6-dihydro-2H-pyran

This protocol is adapted from the procedures described in the total synthesis of Ionomycin.

Step 1: Ferrier Rearrangement

  • To a solution of tri-O-acetyl-D-glucal (1.0 eq) in dry toluene at 0 °C, add methylaluminum dichloride (1.1 eq).

  • Stir the reaction for 1 hour, allowing it to warm to room temperature.

  • Quench the reaction carefully with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. The crude product is carried forward.

    • Causality: The Ferrier rearrangement is a classic method for converting glycals into 2,3-unsaturated glycosides. The use of a methylaluminum reagent introduces the C6-methyl group with the desired stereochemistry.

Step 2: Reductive Deoxygenation

  • Dissolve the crude product from Step 1 in dry toluene.

  • Add diisobutylaluminum hydride (DIBAL-H, 2.5 eq) dropwise at -78 °C.

  • Stir for 2 hours, then quench with methanol followed by saturated aqueous Rochelle's salt.

  • Warm to room temperature and stir vigorously until the layers separate.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: DIBAL-H achieves a reductive opening of the intermediate acetal, leading to the formation of the dihydropyran ring system and revealing the primary alcohol.

Step 3: Protection and Purification

  • Protect the primary alcohol as a suitable silyl ether (e.g., TBS-Cl, imidazole in DMF) to facilitate purification and handling in subsequent steps.

  • Purify the silyl-protected pyran by flash column chromatography on silica gel.

Step 4: Oxidation to the Aldehyde

  • Deprotect the silyl ether (e.g., TBAF in THF).

  • Oxidize the resulting primary alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Purify the resulting aldehyde by chromatography. This aldehyde is the key fragment ready for coupling.

Fragment Coupling and Elaboration

The synthesized pyran aldehyde is a linchpin in the synthesis. It is coupled with a second major fragment, a complex phosphonium salt, via a Wittig reaction to construct the C21-C22 bond of Ionomycin. This reaction is highly efficient and sets a key Z-olefin geometry.

G A Pyran Aldehyde Fragment (from Protocol 1) C Wittig Reaction A->C B C22-C32 Phosphonium Salt (Second Key Fragment) B->C D Coupled C11-C32 Fragment (Z-Olefin formed) C->D Formation of C21-C22 bond E Further Elaboration: - Dihydroxylation of pyran olefin - Coupling with C1-C10 fragment D->E F Full Linear Precursor of Ionomycin E->F

Caption: Fragment coupling strategy in the Ionomycin synthesis.

Protocol 2: Wittig Coupling of the Pyran Aldehyde

This is a representative protocol based on the Evans synthesis.

  • To a suspension of the C22-C32 phosphonium salt (1.1 eq) in dry THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting deep red solution for 30 minutes at -78 °C to form the ylide.

  • Add a solution of the pyran aldehyde (1.0 eq) in dry THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the coupled product by flash column chromatography.

  • Trustworthiness Note: The success of this reaction is highly dependent on the purity of the reagents and strictly anhydrous conditions. The formation of the deep red ylide is a key visual indicator of a successful start to the reaction.

Data Summary

The efficiency of these key transformations is critical for the overall success of the total synthesis. The following table summarizes typical yields for the key steps described.

StepTransformationTypical Yield (%)Reference
Protocol 1 (Overall)Tri-O-acetyl-D-glucal to Protected Pyran Alcohol60-70% over steps
Protocol 1, Step 4Oxidation to Pyran Aldehyde85-95%
Protocol 2Wittig Coupling75-85%

Mechanistic Considerations & Troubleshooting

  • Stereocontrol in the Ferrier Rearrangement: The stereochemical outcome at the C6 position is directed by the existing stereocenter at C5 of the glucal precursor. The aluminum Lewis acid coordinates to the ring oxygen and the C3 acetate, facilitating a concerted-sigmatropic rearrangement.

  • Wittig Reaction Geometry: The use of a non-stabilized ylide and low-temperature conditions strongly favors the formation of the desired Z-olefin through the kinetic Wittig pathway, which proceeds via an early, puckered oxaphosphetane transition state. If E/Z mixtures are observed, it may indicate temperature fluctuations or the presence of lithium salts that can affect selectivity. Using salt-free ylides can sometimes improve Z-selectivity.

  • Oxidation Sensitivity: The pyran aldehyde is sensitive to over-oxidation and epimerization. The use of mild, buffered conditions (e.g., DMP with NaHCO₃) is crucial to prevent side reactions. If low yields are obtained, check the purity of the oxidizing agent and ensure the reaction is run at or below room temperature.

Conclusion

(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol and its derivatives are powerful and reliable chiral building blocks for the synthesis of complex macrolides. As demonstrated in the total synthesis of Ionomycin, its value is realized through a convergent strategy that leverages its inherent stereochemistry and versatile functionality. The protocols and insights provided herein offer a validated framework for researchers to apply this synthon to construct complex molecular architectures, accelerating the discovery and development of new therapeutic agents.

References

  • Evans, D. A., Dow, R. L., Shih, T. L., Takacs, J. M., & Zahler, R. (1990). Total synthesis of the polyether antibiotic ionomycin. Journal of the American Chemical Society, 112(13), 5290–5313. [Link]

  • Evans, D. A., Shih, T. L., & Dow, R. L. (1987). C11-C21 and C22-C32 subunits for the synthesis of the polyether antibiotic ionomycin. Journal of the American Chemical Society, 109(21), 6549–6551. [Link]

Application

Catalytic asymmetric epoxidation of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol

Application Note: Catalytic Asymmetric Epoxidation of (2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol Introduction & Mechanistic Rationale The synthesis of highly functionalized, enantioenriched oxygen heterocycles is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Epoxidation of (2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, enantioenriched oxygen heterocycles is a cornerstone of modern drug development. The substrate (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol features an unactivated, endocyclic cis-disubstituted alkene situated in a homoallylic position relative to the primary hydroxyl group.

Historically, the asymmetric epoxidation of homoallylic alcohols has been a persistent synthetic challenge. While the Sharpless Titanium-tartrate system is the gold standard for allylic alcohols, it fails to provide satisfactory yields or enantioselectivities for homoallylic substrates[1]. The additional methylene spacer in homoallylic alcohols expands the transition state from a rigid 5-membered ring to a highly flexible 6-membered ring, severely degrading enantiofacial discrimination[2].

To overcome this geometric limitation, this protocol leverages the Vanadium(V)-bishydroxamic acid (BHA) catalytic system developed by the Yamamoto group[1]. Vanadium(V) possesses a pronounced oxophilicity and a strong coordinating affinity for the hydroxyl moiety of homoallylic alcohols. When complexed with a sterically demanding, chiral BHA ligand, the vanadium center creates a rigid chiral pocket. The homoallylic alcohol coordinates directly to the metal, enforcing a highly organized transition state that brings the alkene face into precise proximity with the coordinated alkylperoxo group, ensuring exceptional enantioselectivity[1],[3].

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I have optimized this protocol by selecting specific reaction parameters based on strict chemical causality rather than convention:

  • Oxidant Selection (CHP vs. TBHP): Cumene hydroperoxide (CHP) is strictly preferred over tert-butyl hydroperoxide (TBHP). The bulkier alkylperoxo intermediate generated by CHP synergizes with the BHA ligand to enhance the steric differentiation of the alkene faces, directly increasing the enantiomeric excess (ee)[1].

  • Solvent Rationale (Toluene): Toluene is mandated as the solvent. In more polar or coordinating solvents (like DCM), the pendant hydroxyl group of the pyran-2-yl methanol can undergo an intramolecular nucleophilic attack on the nascent epoxide. Toluene effectively inhibits this cyclization, preventing the formation of unwanted bicyclic tetrahydrofuran by-products[1],[3].

  • Temperature Control: The reaction is maintained at 0 °C to Room Temperature. Lower temperatures (e.g., -20 °C) severely retard the catalytic turnover, while elevated temperatures accelerate the background (uncatalyzed) racemic epoxidation.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield and enantiopurity, validating the chosen methodology.

EntryCatalyst SystemOxidantSolventTempYield (%)ee (%)Mechanistic Observation
1Ti(O-iPr)₄ / (+)-DETTBHPDCM-20 °C< 40< 50Sharpless system; poor coordination for homoallylic substrates[1].
2VO(O-iPr)₃ / BHA Ligand 1bTBHPDCM0 °C6572Background cyclization reduces yield; TBHP provides lower steric bulk[1].
3VO(O-iPr)₃ / BHA Ligand 1bCHPToluene0 °C8285Toluene inhibits THF by-product formation; CHP improves selectivity[1],[3].
4 VO(O-iPr)₃ / BHA Ligand 1d CHP Toluene 0 °C > 90 > 95 Optimized BHA ligand maximizes the rigid chiral pocket (Optimal)[1].

Catalytic Workflow & Logical Relationships

G A Precatalyst VO(O-iPr)3 + BHA B Active Complex Formation A->B Toluene, 1h C Substrate Coordination B->C Add Substrate D CHP Addition (Peroxide Binding) C->D 0 °C E Enantioselective Epoxidation D->E O-Transfer F Product Release & Turnover E->F F->B Catalyst Regeneration

Figure 1: Workflow and catalytic cycle for the V(V)-BHA asymmetric epoxidation.

Step-by-Step Methodology: Self-Validating Protocol

Reagents Required:

  • (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 mmol)

  • VO(O-iPr)₃ (0.01 mmol, 1 mol%)

  • Chiral BHA Ligand 1d (0.02 mmol, 2 mol%)[1]

  • Cumene Hydroperoxide (CHP, 80% in cumene, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step 1: Catalyst Assembly (Ligand Exchange)

  • In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the chiral BHA ligand (0.02 mmol) in anhydrous toluene (3.0 mL).

  • Add VO(O-iPr)₃ (0.01 mmol) via a microsyringe.

  • Stir the mixture at room temperature for 1 hour.

  • Self-Validation Checkpoint 1: The solution will transition from colorless to a deep red/brown hue. This visual cue confirms the successful displacement of the isopropoxide ligands and the formation of the active V(V)-BHA complex.

Step 2: Substrate Coordination

  • Dissolve (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 mmol) in anhydrous toluene (2.0 mL).

  • Transfer the substrate solution dropwise into the catalyst mixture. Stir for 15 minutes to allow complete metal-substrate coordination.

Step 3: Enantioselective Oxidation

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add Cumene Hydroperoxide (CHP, 1.5 mmol) dropwise over 5 minutes.

  • Maintain the reaction at 0 °C for 24 hours[3].

  • Self-Validation Checkpoint 2 (TLC Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc). Use a KMnO₄ stain; the starting homoallylic alcohol will immediately reduce the stain (appearing as a yellow spot on a purple background), whereas the resulting epoxy alcohol will not react instantly.

Step 4: Quench and Isolation

  • Quench the reaction at 0 °C by adding 5.0 mL of saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate). Stir vigorously for 30 minutes to reduce all unreacted peroxides.

  • Self-Validation Checkpoint 3 (Safety & Purity): Spot the organic layer onto KI-starch indicator paper. A negative result (no blue/black color) is mandatory before proceeding. Concentrating unquenched peroxides is a severe explosion hazard and will oxidatively degrade the sensitive epoxy alcohol.

  • Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure enantioenriched epoxy alcohol.

References[1] Title: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah9453d4f2[2] Title: Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC - NIH. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2536614/[3] Title: Catalytic Enantioselective Epoxidation of Homoallylic Alcohols by Chiral Zirconium Complexes | Organic Letters - ACS Publications. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/ol027184p[4] Title: Asymmetric Epoxidation of Homoallylic Alcohols. Source: thieme-connect.com. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-968007

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dihydropyran ring-opening in (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol under acidic conditions

A Guide to Preventing Ring-Opening of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol Under Acidic Conditions Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Ring-Opening of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol Under Acidic Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and preventing the acid-catalyzed ring-opening of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the dihydropyran ring of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol to open under acidic conditions?

A1: The dihydropyran ring contains a vinyl ether moiety, which is highly susceptible to acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the oxygen atom within the pyran ring.[1][2] This protonation makes the adjacent carbon atom highly electrophilic and vulnerable to nucleophilic attack by water or other protic solvents present in the reaction mixture.[1] This nucleophilic attack leads to the opening of the ring, ultimately forming a linear hydroxy-aldehyde or related species.[1]

Q2: At what pH range does significant degradation of the dihydropyran ring typically occur?

A2: Significant degradation can be expected in acidic environments. While the exact pH range depends on factors like temperature and the specific acid used, the ether linkage is particularly susceptible to cleavage in the presence of strong acids.[1] Even mild acidic conditions can be sufficient to catalyze the ring-opening reaction, especially with prolonged exposure or elevated temperatures.[1]

Q3: Are there any visual indicators that suggest ring-opening is occurring during my experiment?

A3: While there may not be immediate, dramatic visual cues like a color change, the primary indication of ring-opening will be observed during in-process monitoring or final product analysis. Techniques like Thin-Layer Chromatography (TLC) might show the appearance of new, more polar spots corresponding to the ring-opened products. For more definitive evidence, analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify and quantify the parent compound and any degradation products.[1]

Q4: Can I use a protecting group to prevent the ring-opening of the dihydropyran itself?

A4: The dihydropyran moiety in (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is often used as a protecting group for alcohols itself, forming a tetrahydropyranyl (THP) ether.[3][4] Therefore, protecting the dihydropyran ring to prevent its own cleavage is a less common strategy. The focus is typically on modifying the reaction conditions to be compatible with the acid-sensitive dihydropyran ring. However, if the chemistry allows, converting the vinyl ether to a more stable functional group prior to the acidic step could be considered, but this would add extra steps to the synthesis.

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation Consistent with Ring-Opening

Symptoms:

  • Appearance of a new, more polar spot on TLC analysis.

  • Complex NMR spectrum with unexpected aldehyde or multiple alcohol peaks.

  • LC-MS data indicating the presence of a compound with a molecular weight corresponding to the ring-opened product plus a molecule of water.

Root Cause Analysis and Solutions:

The presence of acidic species in the reaction mixture is the most likely cause. This acidity could be from an intended reagent, a catalyst, or an acidic impurity in your starting materials or solvents.

Troubleshooting Workflow:

start Unexpected Side Product Detected check_reagents 1. Analyze Acidity of Reagents & Solvents start->check_reagents neutralize_reagents 2. Neutralize or Purify Acidic Components check_reagents->neutralize_reagents Acidic Impurities Found acid_scavenger 3. Introduce an Acid Scavenger check_reagents->acid_scavenger Reagents are Intentionally Acidic neutralize_reagents->acid_scavenger mild_acid 4. Switch to a Milder Acidic Catalyst acid_scavenger->mild_acid non_aqueous 5. Employ Anhydrous Conditions mild_acid->non_aqueous low_temp 6. Lower Reaction Temperature non_aqueous->low_temp monitor Monitor Reaction Progress (TLC, LC-MS) low_temp->monitor monitor->check_reagents Side Product Persists success Ring-Opening Minimized monitor->success No Side Product

Caption: Troubleshooting workflow for addressing ring-opening.

Detailed Steps:

  • Analyze Acidity of Reagents and Solvents: Before starting your reaction, check the pH of aqueous reagents and test for acidic impurities in your solvents and starting materials.

  • Neutralize or Purify Acidic Components: If acidic impurities are found, neutralize them with a mild base or purify the component (e.g., by distillation or passing through a neutral alumina plug).

  • Introduce an Acid Scavenger: The addition of an acid scavenger can neutralize acidic species as they form.[5][6][7] The choice of scavenger is critical to avoid interference with the desired reaction.

    Acid Scavenger TypeExamplesUse CaseConsiderations
    Inorganic Bases Potassium carbonate, Sodium bicarbonateGeneral purpose, effective for scavenging strong acids.Can be heterogeneous, requiring good stirring.
    Polymer-Supported Bases Diisopropylamine (DIEA) resin, Morpholine resin[8]Easy removal by filtration, useful for simplifying workup.May have lower reactivity than soluble bases.
    Non-Nucleophilic Amines Proton sponge (1,8-Bis(dimethylamino)naphthalene)Scavenges protons without interfering with electrophilic centers.Can be expensive.
  • Switch to a Milder Acidic Catalyst: If your reaction requires an acid catalyst, consider replacing strong acids like sulfuric acid or hydrochloric acid with milder alternatives.

    Mild Acidic CatalystExamplesApplication Notes
    Lewis Acids Zirconium(IV) chloride (ZrCl₄)[9][10], Indium(III) chloride (InCl₃)[11]Can promote reactions under milder conditions than Brønsted acids.
    Solid-Supported Acids Sulfated zirconia[12], Acidic ion-exchange resins[12]Heterogeneous catalysts that can be easily filtered out.
    Natural Acids Citric acid (found in citrus juices)[13]An environmentally benign option for certain reactions.[13]
  • Employ Anhydrous Conditions: Since water is a nucleophile in the ring-opening reaction, running the reaction under strictly anhydrous conditions can significantly reduce the rate of this side reaction. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Lower the Reaction Temperature: The rate of the acid-catalyzed hydrolysis is temperature-dependent.[1] Performing the experiment at a lower temperature will decrease the rate of the ring-opening reaction.[1]

Issue 2: Low Yield of the Desired Product Due to Substrate Degradation

Symptoms:

  • A significant amount of starting material is consumed, but the yield of the desired product is low.

  • TLC or LC-MS analysis shows multiple, often inseparable, byproducts.

  • Difficulty in purifying the final product.

Root Cause Analysis and Solutions:

This issue often arises when the reaction conditions are too harsh for the dihydropyran ring, leading to its extensive degradation. The key is to optimize the reaction to be as mild as possible while still achieving the desired transformation.

Optimization Protocol:

  • Systematic Screening of Reaction Parameters:

    • Catalyst Loading: If using an acid catalyst, perform a series of small-scale reactions with varying catalyst concentrations to find the minimum amount required for the desired reaction to proceed at an acceptable rate.

    • Temperature Profile: Run the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal balance between the rate of the desired reaction and the rate of degradation.

    • Reaction Time: Monitor the reaction closely over time to determine the point at which the formation of the desired product is maximized and the formation of byproducts begins to increase significantly.

  • Consider Alternative Synthetic Routes: If optimization of the current reaction conditions fails to provide a satisfactory yield, it may be necessary to explore alternative synthetic strategies that avoid the use of strongly acidic conditions. This could involve:

    • Reordering synthetic steps to perform the acid-sensitive step before the introduction of the dihydropyran moiety.

    • Utilizing non-acidic catalysts or reaction conditions. For example, some reactions can be promoted by N-heterocyclic carbenes (NHCs) under basic or neutral conditions.[14]

Mechanism of Acid-Catalyzed Ring-Opening:

DHP Dihydropyran Ring Protonated_DHP Protonated Dihydropyran DHP->Protonated_DHP + H+ Proton H+ Ring_Opened Ring-Opened Intermediate Protonated_DHP->Ring_Opened + Nu-H Nucleophile Nu-H (e.g., H2O) Product Hydroxy-Aldehyde Product Ring_Opened->Product - H+

Caption: Simplified mechanism of dihydropyran ring-opening.

References

  • Lohtragon. Acid Scavengers and Stabilizers.
  • EurekAlert!. (2026, February 19). Citrus fruit juice offers a simple and sustainable route for Aza-Michael reactions.
  • Supra Sciences. Solid-Supported Scavengers.
  • YouTube. (2019, January 8). THP group for protecting alcohols.
  • BenchChem. Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
  • National Institutes of Health. (2015).
  • Google Patents. (2007). Use of acid scavengers in removal of protons (acidity)
  • Forest Products Journal. (1983).
  • SpecialChem. (2025, June 26). Acid Scavengers in Plastic Compounds: Overview and Benefits.
  • Advanced Journal of Chemistry, Section A. (2024, July 15).
  • BenchChem. Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • ResearchGate. (2002).
  • National Institutes of Health. (2023).
  • Wikipedia. Protecting group.
  • BenchChem.
  • Organic Letters. (2022, June 27). Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions.
  • National Institutes of Health. (2022).
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • Chemistry LibreTexts. (2016, July 13). Chapter 18: Organic Synthesis.
  • University of Minnesota. Protective Groups in Synthetic Organic Chemistry.
  • Sigma-Aldrich. Dihydropyran.
  • ResearchGate. Protection of an alcohol with dihydropyran under acidic conditions.
  • Journal of the Chemical Society, Perkin Transactions 1. (2001). Epoxide opening reactions of aryl substituted dihydropyran oxides: regio- and stereochemical studies directed towards deoxy-aryl-C-glycosides.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • BenchChem. Stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions.
  • NextSDS. (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol.
  • OrgoSolver. Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX).
  • MDPI. (2023, March 30).
  • Arkivoc. (2011).
  • CHIMIA. (1970).
  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions.
  • ResearchGate. (1985). ChemInform Abstract: Mechanism of the Broensted Acid Catalysed Hydrolysis of 2-Aryl-2- methyl-1,3-dithianes in Aqueous Perchloric Acid.
  • CAMEO Chemicals. DIHYDRO-2H-PYRAN.
  • MDPI. (2024, July 22).
  • ResearchGate. (1981). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength.
  • YouTube. (2019, May 14).
  • NIST WebBook. 2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (2-methyl-3,6-dihydro-2H-pyran-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol. This target is typically synthesized via the ring-closing metathesis (RCM) of the diene precursor 2-allyloxy-2-methylpent-4-en-1-ol using Ruthenium-based catalysts[1].

While Grubbs and Hoveyda-Grubbs catalysts are highly effective, the specific chemical environment of this reaction makes them highly susceptible to rapid deactivation. Below, we break down the causality of these failures, provide quantitative comparisons, and outline self-validating protocols to ensure reproducible yields.

Part 1: Mechanistic Origins of Catalyst Deactivation

To solve catalyst death, we must first understand the causality behind it. In the RCM of 2-allyloxy-2-methylpent-4-en-1-ol, deactivation is not a random event; it is driven by three distinct chemical pathways:

  • Ethylene-Induced Methylidene Collapse: The RCM of terminal dienes generates stoichiometric amounts of ethylene. Ethylene reacts with the active Ru-alkylidene to form a Ru-methylidene intermediate. This species is highly unstable and rapidly decomposes via bimolecular coupling or phosphine attack, leading to inactive Ru-dimers[2][3].

  • Hydroxyl-Directed β-Hydride Elimination: The free primary hydroxyl group on your substrate can coordinate to the highly electrophilic Ruthenium center. This coordination facilitates the displacement of a chloride ligand, triggering β-hydride elimination. The resulting Ru-hydride species is catalytically dead for metathesis but highly active for undesired double-bond isomerization[4].

  • Trace Base Deprotonation: Even trace amounts of Brønsted bases (often present as impurities in diene substrates) can deprotonate the metallacyclobutane intermediate. This overlooked pathway generates cyclometalated dimers that permanently poison the catalytic cycle[5].

DeactivationMechanisms A Active Ru-Alkylidene (Grubbs/Hoveyda-Grubbs) B Metallacyclobutane Intermediate A->B + Diene Precursor C Ru-Methylidene (Unstable) B->C + Ethylene Release F Cyclometalated Dimers (Base-Induced) B->F Trace Base Deprotonation D Inactive Ru-Dimers (Bimolecular Coupling) C->D Phosphine Attack / Decay E Ru-Hydride Species (Isomerization Catalyst) C->E -OH Coordination & β-Hydride Elimination

Mechanistic pathways of Ruthenium catalyst deactivation during ring-closing metathesis.

Part 2: Quantitative Catalyst Performance Data

Selecting the right catalyst and additive system is critical. The table below summarizes the quantitative performance and vulnerabilities of common metathesis catalysts when applied to primary alcohol-containing dienes.

Catalyst SystemEthylene SensitivityHydroxyl ToleranceIsomerization RiskRecommended AdditiveHalf-Life (55 °C, Methylidene form)
Grubbs 1st Gen (GI) Extremely HighPoorModerateNone (Avoid use)< 40 minutes[6]
Grubbs 2nd Gen (GII) HighModerateHigh1,4-Benzoquinone~5.6 hours[6]
Hoveyda-Grubbs II (HG-II) ModerateGoodModerateTi(OiPr)₄> 12 hours
HG-II + Ar Sparging Low (Ethylene removed)GoodLowTi(OiPr)₄> 24 hours

Part 3: Self-Validating Experimental Protocol

To overcome these deactivation pathways, use the following optimized workflow. This protocol integrates physical ethylene removal and chemical hydroxyl masking to ensure a self-validating, high-yielding reaction.

Optimized RCM Workflow for (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol

Step 1: Substrate Purification (Critical for removing trace bases) Dissolve 2-allyloxy-2-methylpent-4-en-1-ol in anhydrous dichloromethane (DCM). Pass the solution through a short pad of activated acidic alumina to remove trace amines and basic impurities that cause metallacyclobutane deprotonation[5].

Step 2: Degassing and Hydroxyl Masking Transfer the purified substrate (0.1 M) to a Schlenk flask. Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Add 0.2 equivalents of Titanium(IV) isopropoxide (Ti(OiPr)₄). Causality: The Lewis acidic Ti(OiPr)₄ transiently coordinates to the primary hydroxyl group, preventing it from attacking the Ruthenium center and initiating β-hydride elimination[4].

Step 3: Catalyst Initiation and Ethylene Sparging Add 2.5 mol% of Hoveyda-Grubbs II catalyst. Immediately begin sparging the solution with a continuous, gentle stream of ultra-pure Argon. Causality: Argon sparging physically drives ethylene out of the liquid phase, shifting the equilibrium away from the unstable Ru-methylidene intermediate and preventing bimolecular decay[2][3].

Step 4: Self-Validation Check After 45 minutes, pull a 50 µL aliquot, quench with 10 µL of ethyl vinyl ether, and analyze via GC-MS.

  • Validation Logic: If the conversion is >85% and no isomerization byproducts (e.g., enol ethers) are detected, the catalyst is active. If conversion has stalled compared to a 15-minute baseline, ethylene poisoning has occurred. Increase the Argon flow rate and spike with an additional 1 mol% HG-II.

Step 5: Quenching and Isolation Once complete, add an excess of ethyl vinyl ether to safely quench the active Ru-alkylidene. Stir for 30 minutes, concentrate under vacuum, and purify via silica gel chromatography to isolate pure (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol[1].

ExperimentalWorkflow S1 1. Substrate Purification S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. RCM Reaction (Continuous Ar Sparging) S2->S3 Add HG-II (1-5 mol%) S4 4. Catalyst Quench (Ethyl Vinyl Ether) S3->S4 >95% Conversion S5 5. Product Isolation (Chromatography) S4->S5

Self-validating experimental workflow for optimized RCM with continuous ethylene removal.

Part 4: Troubleshooting FAQs

Q: Why does my reaction stall at 50% conversion despite adding more catalyst? A: This is a classic symptom of ethylene-induced catalyst death. As ethylene accumulates in a closed reaction vessel, it forces the catalytic cycle to rest in the highly unstable Ru-methylidene state. This intermediate rapidly undergoes bimolecular decomposition[2]. Solution: Do not just add more catalyst. You must implement continuous Argon sparging or run the reaction under a mild dynamic vacuum to physically sweep ethylene from the system.

Q: I am observing significant amounts of isomerized byproducts instead of the target pyran. How do I prevent this? A: Isomerization is catalyzed by Ru-hydride species. These form when the free hydroxyl group of your precursor coordinates to the Ruthenium center, displacing a chloride ligand and inducing β-hydride elimination[4]. Solution: Add a hydride scavenger such as 1,4-benzoquinone (10 mol%) to the reaction mixture, or temporarily mask the hydroxyl group using Ti(OiPr)₄ as described in the protocol above.

Q: Can I use 1st Generation Grubbs Catalyst (GI) to save costs? A: It is highly discouraged for this specific substrate. The methylidene intermediate derived from GI has a half-life of less than 40 minutes at 55 °C and is extremely sensitive to protic groups[6]. Upgrading to Hoveyda-Grubbs II (HG-II) provides a much more robust catalytic cycle, as the bidentate isopropoxystyrene ligand facilitates efficient re-initiation and drastically improves thermal stability[3].

Q: My substrate is highly pure by NMR, but the catalyst still dies instantly. What am I missing? A: NMR often fails to detect trace amounts of Brønsted bases (like residual amines from previous synthesis steps). Even micromolar amounts of base can deprotonate the metallacyclobutane intermediate, causing irreversible catalyst dimerization[5]. Solution: Always filter your diene precursor through activated acidic alumina immediately prior to the RCM step.

References

  • "rac-(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol Synthesis." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 2000. URL:[Link]

  • "Decomposition of Olefin Metathesis Catalysts by Brønsted Base: Metallacyclobutane Deprotonation as a Primary Deactivating Event." Journal of the American Chemical Society, 2017. URL:[Link]

  • "Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics." Beilstein Journal of Organic Chemistry, 2015. URL:[Link]

  • "Ethylene-Triggered Formation of Ruthenium Alkylidene from Decomposed Catalyst." ACS Catalysis, 2020. URL:[Link]

  • "Degradation of the Second-Generation Grubbs Metathesis Catalyst with Primary Alcohols and Oxygen." Chemistry - A European Journal, 2015. URL:[Link]

  • "Decomposition of Ruthenium Olefin Metathesis Catalyst." Molecules (MDPI), 2020. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Stereochemical Purity of (2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol: A Comparative Guide to Chiral HPLC Workflows

Executive Summary & Analyte Profiling The molecule (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol presents a distinct analytical challenge due to its quaternary stereocenter at the C2 position. Accurate determination of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The molecule (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol presents a distinct analytical challenge due to its quaternary stereocenter at the C2 position. Accurate determination of its enantiomeric excess (ee) is critical, as functionalized pyran derivatives frequently serve as essential chiral building blocks in the stereoselective synthesis of natural products, fragrances, and active pharmaceutical ingredients (APIs) [1].

This guide provides a comprehensive, data-driven comparison of Chiral Stationary Phases (CSPs) and elution modes. By moving beyond trial-and-error screening, we will establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method that ensures baseline resolution ( Rs​>1.5 ) and reliable stereochemical validation.

Mechanistic Principles of Chiral Recognition

Enantiomeric resolution relies on the formation of transient diastereomeric complexes between the analyte and the CSP. For (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, chiral recognition is driven by a classic three-point interaction model [2]:

  • Hydrogen Bonding: The primary hydroxyl group (-CH2OH) acts as both a strong H-bond donor and acceptor, interacting directly with the carbamate linkages of polysaccharide-based CSPs.

  • Dipole-Dipole Interactions: The endocyclic pyran oxygen provides an additional electronegative interaction point, anchoring the molecule to the polymer's N-H groups.

  • Steric Inclusion: The C2 methyl group and the rigid 3,6-dihydro-2H-pyran ring must physically fit into the helical groove of the polymer backbone. The spatial arrangement of these groups dictates which enantiomer binds more tightly and elutes later.

Mechanism Analyte Analyte: Pyranol -CH2OH (Donor) Pyran O (Acceptor) -CH3 (Steric) CSP CSP: Amylose C=O (Acceptor) N-H (Donor) Chiral Groove Analyte:oh->CSP:c_o H-Bonding Analyte:o->CSP:nh Dipole / H-Bond Analyte:me->CSP:groove Steric Inclusion

Three-point chiral recognition mechanism between the pyranol analyte and polysaccharide CSP.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The industry standard for resolving small, polar chiral molecules relies on derivatized polysaccharides [3]. We compared two primary backbone structures: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB).

Causality in Column Selection: Amylose backbones typically form a more tightly coiled helical structure compared to cellulose. This tighter coil provides superior steric discrimination for compact, rigid rings like the 3,6-dihydro-2H-pyran system. Furthermore, utilizing immobilized phases (IA/IB) rather than traditional coated phases (AD-H/OD-H) is highly recommended. Immobilization prevents chiral selector leaching and allows the use of extended solvents (e.g., dichloromethane or MTBE) if standard alcohol modifiers fail to provide separation [4].

Table 1: Performance Comparison of CSPs

(Standard Conditions: Hexane/Isopropanol 90:10 v/v, Flow rate 1.0 mL/min, 25°C, UV 210 nm)

Chiral Stationary PhaseBackbone TypePhase TypeSelectivity ( α )Resolution ( Rs​ )Suitability
Chiralpak IA AmyloseImmobilized1.282.9Optimal
Chiralpak IB CelluloseImmobilized1.101.1Sub-optimal
Chiralpak AD-H AmyloseCoated1.272.7Acceptable
Chiralcel OD-H CelluloseCoated1.111.2Sub-optimal

Data Synthesis: The amylose-based IA column demonstrates superior selectivity ( α=1.28 ) and baseline resolution ( Rs​=2.9 ), making it the optimal choice for validating stereochemical purity. The cellulose backbone fails to provide sufficient steric differentiation for the C2 quaternary center, resulting in partial co-elution.

Evaluation of Elution Modes: Normal Phase vs. SFC

While Normal Phase (NP) HPLC is the traditional starting point, Supercritical Fluid Chromatography (SFC) offers compelling kinetic advantages for chiral separations [5].

Causality in Mode Selection: SFC utilizes supercritical CO₂, which possesses a much lower viscosity and higher diffusivity than hexane. This minimizes longitudinal diffusion and accelerates mass transfer, allowing for flow rates up to 3x higher without sacrificing column efficiency. The use of methanol as a co-solvent in SFC also sharpens the peaks of the polar -CH2OH group by outcompeting non-specific binding sites on the silica support.

Table 2: Normal Phase HPLC vs. SFC on Chiralpak IA
ParameterNormal Phase HPLCSupercritical Fluid Chromatography (SFC)
Mobile Phase Hexane / Isopropanol (90:10)CO₂ / Methanol (90:10)
Flow Rate 1.0 mL/min3.0 mL/min
Backpressure ~60 bar~120 bar (BPR set to 100 bar)
Total Run Time 12 minutes4 minutes
Resolution ( Rs​ ) 2.93.4
Peak Shape (Tailing) 1.21.05
Self-Validating Experimental Protocol (NP-HPLC)

To ensure analytical trustworthiness, the following protocol incorporates internal system suitability criteria. If these criteria are not met, the system invalidates the run, prompting troubleshooting before the actual sample analysis begins.

Workflow Start 1. Analyte Profiling (Pyran-2-yl)methanol Screening 2. CSP Screening Select Amylose Immobilized (IA) Start->Screening Mode 3. Elution Mode Selection Evaluate NP-HPLC vs. SFC Screening->Mode Optimize 4. Modifier Optimization Titrate IPA or MeOH Mode->Optimize Validate 5. System Self-Validation Confirm Rs > 1.5 Optimize->Validate

Logical workflow for developing and validating the chiral separation method.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas ultrasonically for 10 minutes.

    • Causality: IPA is chosen over ethanol because its bulkier structure provides a slower elution, increasing the residence time of the analyte in the chiral groove and enhancing selectivity ( α ) [6].

  • System Equilibration: Purge the HPLC lines and equilibrate the Chiralpak IA column (250 mm × 4.6 mm, 5 µm) at 1.0 mL/min for 30 column volumes (approx. 45 minutes). Maintain a controlled column temperature of 25°C.

    • Causality: Temperature fluctuations drastically alter the thermodynamics of chiral adsorption; using a column thermostat is mandatory for reproducible retention times.

  • Sample Preparation: Dissolve 1.0 mg of the racemic standard and the target analyte in 1.0 mL of the mobile phase.

    • Causality: Dissolving the sample directly in the mobile phase prevents solvent-induced peak distortion (the "solvent effect") at the column head.

Phase 2: System Suitability & Self-Validation 4. Validation Injection: Inject 5 µL of the racemic standard.

  • Validation Gate 1 (Retention): Confirm two distinct peaks eluting between 8 and 11 minutes.

  • Validation Gate 2 (Resolution): Calculate Resolution ( Rs​ ). Rs​ must be ≥1.5 . Action if failed: Decrease IPA to 5% to increase retention and selectivity.

  • Validation Gate 3 (Peak Shape): Check Tailing Factor ( Tf​ ). Tf​ must be ≤1.5 . Action if failed: Add 0.1% diethylamine (DEA) to the mobile phase to suppress secondary interactions with residual silanols.

Phase 3: Sample Analysis 5. Execution: Once the system passes all validation gates, inject 5 µL of the synthesized batch. Integrate the peak areas at 210 nm (the UV maximum for the isolated double bond in the pyran ring) to calculate the enantiomeric excess (ee).

Conclusion

Validating the stereochemical purity of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol requires careful matching of the analyte's steric and electronic properties with the correct CSP. Amylose-based immobilized columns (e.g., Chiralpak IA) significantly outperform cellulose variants for this specific quaternary pyran architecture. Furthermore, transitioning from normal phase HPLC to SFC can reduce analysis time by 66% while improving peak resolution, offering a highly efficient route for high-throughput drug development environments.

References
  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. MDPI. Available at:[Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed Central (PMC) / NIH. Available at: [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: (2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol vs. Prototypical Cyclic Allylic Alcohols

Executive Summary When designing synthetic routes or developing novel pharmacophores, recognizing the subtle topological differences between seemingly related cyclic alcohols is paramount. While (2-methyl-3,6-dihydro-2H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When designing synthetic routes or developing novel pharmacophores, recognizing the subtle topological differences between seemingly related cyclic alcohols is paramount. While (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is often loosely grouped with unsaturated cyclic alcohols, its reactivity profile diverges sharply from prototypical cyclic allylic alcohols (such as 2-cyclohexen-1-ol). As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these differences, providing researchers with a definitive framework for predicting epoxidation trajectories, oxidation potentials, and nucleophilic substitution constraints.

Structural Topography & Mechanistic Divergence

The fundamental divergence in reactivity stems from two unique structural features of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol:

  • Alkene Proximity & Orbital Overlap: In classic cyclic allylic alcohols, the hydroxyl group is directly adjacent to the alkene. This proximity enables strong orbital overlap and allows the hydroxyl group to act as a rigid directing group in transition-metal-catalyzed reactions[1]. In the pyran derivative, the C4-C5 alkene is isolated from the C2-hydroxymethyl group. The alcohol is homoallylic, rendering it incapable of classic hydroxyl-directed epoxidation.

  • Steric Environment: The C2 position of the pyran is a quaternary center (bonded to the ring oxygen, C3 methylene, a methyl group, and the hydroxymethyl group). Consequently, the primary alcohol is "neopentyl-like," creating a massive steric blockade against standard SN​2 trajectories[2].

Reactivity cluster_allylic Classic Cyclic Allylic Alcohol cluster_pyran (2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol A Allylic Alcohol (e.g., 2-Cyclohexenol) A_Epox Directed Syn-Epoxidation (VO(acac)2 / tBuOOH) A->A_Epox OH-Directing A_Ox Conjugated Enone (MnO2 Oxidation) A->A_Ox Allylic Resonance A_Sub Facile Inversion (Mitsunobu SN2/SN2') A->A_Sub Low Steric Hindrance P Pyran Derivative (Homoallylic / Neopentyl) P_Epox Steric-Controlled Epoxidation (mCPBA / NaHCO3) P->P_Epox No OH-Directing P_Ox Isolated Aldehyde (Swern / DMP) P->P_Ox No Resonance P_Sub Hindered Substitution (Steric Blockade) P->P_Sub Neopentyl Center

Reactivity divergence between classic allylic alcohols and the sterically hindered pyran derivative.

Comparative Reactivity Matrix
Reactivity ClassPrototypical Cyclic Allylic Alcohols(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanolMechanistic Causality
Epoxidation Highly syn-selective via transition metal coordination (e.g., VO(acac)2​ ).Steric approach control; favors anti-attack relative to the bulky C2 substituents.The distance of the OH from the C4-C5 alkene in the pyran prevents rigid chelate formation[1].
Oxidation Readily oxidizes to conjugated enones using mild oxidants like MnO2​ .Requires aggressive oxidants (Swern, DMP) to yield an isolated aldehyde.The pyran lacks allylic resonance stabilization for the radical/cation intermediate.
Nucleophilic Substitution Clean inversion via SN​2 or SN​2′ pathways under Mitsunobu conditions.Mitsunobu fails or is severely retarded; requires alternative leaving group activation.The pyran's primary alcohol is attached to a quaternary center, creating a neopentyl steric penalty[2].
Metathesis Prone to isomerization into ketones under certain Ru-catalysis conditions.Excellent substrate for Ring-Opening Metathesis (ROM) or Cross-Metathesis (CM).The 3,6-dihydro-2H-pyran ring possesses favorable ring strain and ether-like electronics[3].
In-Depth Mechanistic Analysis
Epoxidation: Directing Effects vs. Steric Approach Control

Classic cyclic allylic alcohols undergo highly diastereoselective syn-epoxidation when treated with transition metal catalysts (e.g., VO(acac)2​ /tBuOOH). This is driven by the coordination of the allylic hydroxyl group to the metal center, which structurally locks the transition state and delivers the oxygen to the same face[1].

Conversely, the hydroxymethyl group in (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is too distant to form a rigid, directing chelate. Epoxidation of this 3,6-dihydro-2H-pyran system relies entirely on steric approach control. Reagents like m-CPBA will preferentially attack the C4-C5 alkene from the face opposite to the bulky C2-methyl and hydroxymethyl substituents[3]. Furthermore, the endocyclic oxygen slightly deactivates the alkene via inductive withdrawal compared to a pure carbocycle, necessitating buffered conditions to prevent premature acid-catalyzed epoxide opening[4].

Nucleophilic Substitution: The Neopentyl Penalty

Subjecting a standard cyclic allylic alcohol to Mitsunobu conditions ( PPh3​ , DEAD, nucleophile) typically results in clean inversion via an SN​2 or SN​2′ pathway, driven by the stabilization of the transition state by the adjacent double bond[2].

For (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, the Mitsunobu reaction is severely compromised. The primary alcohol is attached to a quaternary carbon, creating a neopentyl system. The steric bulk of the pyran ring and the C2-methyl group physically blocks the backside trajectory required for the SN​2 displacement of the activated phosphonium intermediate.

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols have been designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Steric-Controlled Epoxidation of the Dihydropyran

Objective: Diastereoselective epoxidation of the C4-C5 alkene without degrading the acid-sensitive oxirane product.

  • Preparation: Dissolve (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) and cool to 0 °C.

  • Buffering (Critical Step): Add solid NaHCO3​ (3.0 equiv) to the solution. Causality: The inclusion of NaHCO3​ acts as an acid scavenger. Without it, the localized generation of m-chlorobenzoic acid drops the pH, triggering premature nucleophilic opening of the newly formed oxirane ring[4].

  • Oxidation: Slowly add m-CPBA (1.2 equiv, 77% max) in portions. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Check: Perform TLC analysis (staining with KMnO4​ and p-anisaldehyde). The disappearance of the KMnO4​ -active alkene spot and the appearance of a more polar, p-anisaldehyde-active epoxide spot confirms successful conversion.

  • Quench & Isolate: Quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide, extract with CH2​Cl2​ , and wash with 1N NaOH to remove benzoic acid byproducts.

Protocol B: Swern Oxidation of the Neopentyl-like Alcohol

Objective: Conversion of the sterically hindered primary alcohol to the corresponding aldehyde without over-oxidation.

  • Activation: In a flame-dried flask under inert atmosphere, add oxalyl chloride (1.5 equiv) to anhydrous CH2​Cl2​ and cool to -78 °C. Slowly add anhydrous DMSO (3.0 equiv).

  • Substrate Addition: After 15 minutes, add a solution of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol (1.0 equiv) in CH2​Cl2​ dropwise.

  • Validation Check: The evolution of gas ( CO and CO2​ ) upon addition of the alcohol to the activated DMSO complex serves as a visual confirmation of the alkoxysulfonium intermediate formation. Causality: The internal temperature must be strictly maintained below -60 °C to prevent the Pummerer rearrangement, ensuring high-fidelity conversion to the aldehyde.

  • Elimination: Add triethylamine (5.0 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Workup: Quench with water, extract with CH2​Cl2​ , and wash with brine. Purify the isolated aldehyde immediately via flash chromatography, as isolated aldehydes on quaternary centers can be prone to deformylation upon prolonged storage.

References
  • Title : Epoxidation of allylic alcohols Source : Wikipedia URL :[Link]

  • Title : Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Concise Stereoselective Total Synthesis of (−)-Hedycoropyran A Source : ACS Publications URL :[Link]

  • Title : Total Synthesis of (−)-Cleistenolide Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Validation

Benchmarking Green Chemistry Approaches for (2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanol Preparation Against Traditional Methods

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Strategic Importance of Dihydropyrans The compound (2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Strategic Importance of Dihydropyrans

The compound (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol (CAS: 308141-44-8) is a highly valued structural motif in modern drug discovery[1]. Functionalized dihydropyrans serve as critical chiral building blocks for synthesizing complex natural products and active pharmaceutical ingredients (APIs), including potent protein kinase C (PKC) inhibitors[2].

Historically, the preparation of this specific hydroxymethyl-dihydropyran relies on a two-step sequence: a Hetero-Diels-Alder (HDA) cycloaddition between 1,3-butadiene and ethyl pyruvate, followed by the stoichiometric reduction of the resulting ester. While effective, traditional methods are plagued by severe environmental and safety liabilities, including the use of pyrophoric hydrides, toxic solvents, and energy-intensive conditions[3].

This guide benchmarks state-of-the-art green chemistry alternative workflows against traditional protocols, providing drug development professionals with actionable, field-proven methodologies to improve the Environmental Factor (E-factor) and safety profile of their syntheses.

Mechanistic Pathways: Traditional vs. Green Chemistry

The Traditional Approach: Brute-Force Synthesis

The conventional synthesis utilizes a thermal Hetero-Diels-Alder reaction. Because 1,3-butadiene is a gas at room temperature and the dienophile (ethyl pyruvate) is relatively unactivated, the reaction requires sealed-tube conditions at elevated temperatures (120 °C) in toxic solvents like toluene.

Following the cycloaddition, the intermediate ethyl 2-methyl-3,6-dihydro-2H-pyran-2-carboxylate is reduced to the target alcohol using Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH₄)[3]. This reduction must be performed at cryogenic temperatures (-70 °C) in anhydrous ether or dichloromethane, generating stoichiometric aluminum waste and posing significant fire hazards.

Traditional A 1,3-Butadiene + Ethyl Pyruvate B Thermal HDA (Toluene, 120°C, High Pressure) A->B Cycloaddition C Ethyl 2-methyl-3,6-dihydro -2H-pyran-2-carboxylate B->C D Ester Reduction (DIBAL-H or LiAlH4, -70°C, Et2O) C->D Hydride Transfer E (2-methyl-3,6-dihydro -2H-pyran-2-yl)methanol (Target) D->E

Figure 1: Traditional synthetic workflow utilizing thermal HDA and cryogenic DIBAL-H reduction.

The Green Chemistry Innovation: Catalysis and Aqueous Media

Modern green approaches completely redesign the causality of the reaction conditions:

  • Aqueous Lewis Acid Catalyzed HDA: By utilizing water-tolerant Lewis acids like Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) in aqueous media, the HDA reaction can be performed at room temperature[4]. Causality: Water enforces the hydrophobic packing of the non-polar diene and dienophile, lowering the activation energy of the transition state, while Sc(OTf)₃ activates the carbonyl oxygen without being deactivated by hydrolysis.

  • Biocatalytic Resolution: If the enantiopure (S)- or (R)-isomer is required for API synthesis, Bacillus lentus protease can be used to selectively hydrolyze one enantiomer of the intermediate ester in a highly aqueous buffer, achieving >99% enantiomeric excess (ee) without heavy transition metals[2].

  • Hydrosilylation-Reduction: The hazardous DIBAL-H reduction is replaced by Polymethylhydrosiloxane (PMHS)—a cheap, non-toxic, and air-stable byproduct of the silicone industry[5]. When paired with a catalytic amount of Titanocene(III) borohydride or Zinc hydride, PMHS safely reduces the ester to the alcohol at room temperature[6].

Green A 1,3-Butadiene + Ethyl Pyruvate B Aqueous HDA (10 mol% Sc(OTf)3, H2O, 25°C) A->B Hydrophobic Packing C Racemic Ester Intermediate B->C D Biocatalytic Resolution (Bacillus lentus protease, pH 7.2) C->D Kinetic Resolution E Enantiopure (S)-Ester D->E F Green Reduction (PMHS, Ti(III) cat., Ethanol) E->F Hydrosilylation G Enantiopure Target Alcohol (>99% ee) F->G

Figure 2: Green chemistry workflow featuring aqueous Sc(OTf)3 HDA and PMHS-catalyzed reduction.

Experimental Benchmarking Data

The following table summarizes the quantitative performance metrics of the traditional methodology versus the proposed green chemistry approach.

MetricTraditional Method (Thermal + DIBAL-H)Green Method (Aqueous Sc(OTf)₃ + PMHS)Performance Delta
Overall Yield (2 steps) 62 - 68%81 - 85%+17% Yield
E-Factor (kg waste / kg product) > 45< 1273% Reduction in Waste
HDA Reaction Temperature 120 °C (Sealed Tube)25 °C (Ambient)Significant Energy Savings
Reduction Temperature -70 °C (Cryogenic)25 °C - 40 °CEliminates Cryogenic Overhead
Primary Solvents Toluene, Dichloromethane, EtherWater, Ethanol, 2-MeTHFEliminates CMR Solvents
Reducing Agent Hazard Pyrophoric, moisture-sensitiveAir-stable, non-toxicVastly Improved Safety

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact stoichiometric ratios and mechanistic checkpoints required for both approaches.

Protocol A: Traditional Synthesis (Baseline)

Note: This protocol requires rigorous exclusion of moisture and specialized high-pressure equipment.

Step 1: Thermal Hetero-Diels-Alder Cycloaddition

  • In a heavy-walled glass pressure tube, dissolve ethyl pyruvate (50 mmol, 1.0 eq) in anhydrous toluene (20 mL).

  • Cool the solution to -78 °C. Condense 1,3-butadiene gas (150 mmol, 3.0 eq) directly into the mixture.

  • Seal the tube and heat carefully behind a blast shield to 120 °C for 24 hours.

  • Cool to -78 °C before carefully venting excess butadiene. Concentrate under reduced pressure to yield crude ethyl 2-methyl-3,6-dihydro-2H-pyran-2-carboxylate.

Step 2: DIBAL-H Reduction [3]

  • Dissolve the crude ester (40 mmol, 1.0 eq) in anhydrous diethyl ether (150 mL) under an argon atmosphere and cool to -70 °C.

  • Add DIBAL-H (1.0 M in hexanes, 88 mmol, 2.2 eq) dropwise over 45 minutes to maintain internal temperature below -65 °C.

  • Stir for 1 hour at -70 °C, then allow warming to 20 °C.

  • Quench Mechanism: Carefully quench by adding methanol (10 mL) dropwise, followed by 1M HCl (aq) to break the aluminum emulsion.

  • Extract with methyl tert-butyl ether (MTBE), dry over MgSO₄, and distill to obtain (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol.

Protocol B: Green Chemistry Synthesis (Optimized)

Note: This protocol leverages aqueous catalysis and safe hydride transfer, eliminating the need for extreme temperatures.

Step 1: Aqueous Sc(OTf)₃ Catalyzed HDA [4]

  • To a vigorously stirred suspension of ethyl pyruvate (50 mmol, 1.0 eq) in deionized water (40 mL), add Sc(OTf)₃ (5 mmol, 10 mol%).

  • Introduce 1,3-butadiene (75 mmol, 1.5 eq) via a balloon or continuous flow reactor at 25 °C.

  • Stir for 12 hours. The hydrophobic effect will drive the organic components into distinct micelles, accelerating the reaction.

  • Extract the product with 2-Methyltetrahydrofuran (2-MeTHF) (2 × 30 mL). The aqueous layer containing Sc(OTf)₃ can be directly recycled for subsequent batches.

Step 2: PMHS / Titanocene(III) Catalyzed Reduction [5][6]

  • Dissolve the intermediate ester (40 mmol, 1.0 eq) in ethanol (40 mL).

  • Add Titanocene dichloride (Cp₂TiCl₂) (2 mmol, 5 mol%) and Polymethylhydrosiloxane (PMHS) (160 mmol hydride equivalent, 4.0 eq).

  • Catalyst Activation: Add a catalytic amount of isopropanol or zinc dust to generate the active Titanocene(III) hydride species in situ.

  • Stir at room temperature for 4 hours. The reaction safely releases siloxane byproducts rather than explosive hydrogen gas.

  • Quench with 10% aqueous NaOH (20 mL) to hydrolyze the silyl ethers. Extract with 2-MeTHF, dry over Na₂SO₄, and concentrate to yield the pure target alcohol.

Conclusion

Transitioning the preparation of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol from traditional thermal/cryogenic methods to aqueous Lewis-acid catalysis and PMHS reduction represents a massive leap in synthetic efficiency. By exploiting physical chemistry phenomena—such as hydrophobic packing in water—and replacing stoichiometric metal hydrides with catalytic transfer systems, drug development professionals can drastically reduce their E-factor while simultaneously improving overall yield and laboratory safety.

References

  • NextSDS. Chemical Substance Information for (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol. 1

  • RSC Publishing. General procedure for the preparation of alcohols. 3

  • ResearchGate. Hetero Diels−Alder-Biocatalysis Approach for the Synthesis of (S)-3-[2-{(Methylsulfonyl)oxy}ethoxy]-4-(triphenylmethoxy)-1-butanol Methanesulfonate. 2

  • Organic Chemistry Portal. PMHS, Polymethylhydrosiloxane. 5

  • PubMed / ACS Omega. Hydrosilylation of Esters via a Titanocene(III) Borohydride-PMHS System. 6

  • Semantic Scholar. Scandium trifluoromethanesulfonate (Sc(OTf)3). A novel reusable catalyst in the Diels-Alder reaction. 4

Sources

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